molecular formula C18H21N5S B1683196 Tofimilast CAS No. 185954-27-2

Tofimilast

Cat. No. B1683196
CAS RN: 185954-27-2
M. Wt: 339.5 g/mol
InChI Key: DHCOPPHTVOXDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tofimilast, also known as CP-325366, is a PDE4 inhibitor potentially for the treatment of asthma and chronic obstructive pulmonary disease.

properties

CAS RN

185954-27-2

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

12-cyclopentyl-10-ethyl-5-thiophen-2-yl-3,4,6,11,12-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,10-tetraene

InChI

InChI=1S/C18H21N5S/c1-2-14-13-9-10-22-17(15-8-5-11-24-15)19-20-18(22)16(13)23(21-14)12-6-3-4-7-12/h5,8,11-12H,2-4,6-7,9-10H2,1H3

InChI Key

DHCOPPHTVOXDKU-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Canonical SMILES

CCC1=NN(C2=C1CCN3C2=NN=C3C4=CC=CS4)C5CCCC5

Appearance

Solid powder

Other CAS RN

185954-27-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9-cyclopentyl-5,6-dihydro-7-ethyl-3-(thien-2-yl)-9H-pyrazolo(3,4-c)-1,2,4-triazolo(4,3-a)pyridine
tofimilast

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1cyclopentyl-7-ethoxy-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine (3.739 kg, 14.3 moles) and 2thiophenecarboxylic hydrazide (2.237 kg, 15.8 moles) were heated in a solution in 1-butanol (37 L) to ˜90° C. in a 50 gal tank for 48 hours. At this point, some 1-butanol was distilled off to remove water azeotropically. The reaction was concentrated to a low volume and 4 gallons of methylene chloride (4 gal, 15 L) was added. The organics were washed twice with 1 N HCl (8 gal, 30.3 L) and concentrated by distillation to low volume. Isopropanol (16 L) was added to the concentrate and the resulting slurry was cooled and granulated. The product was collected by filtration and vacuum oven dried at 40° C. The yield was 3.25 kg (67%) of a white solid; mp 126° C.
Quantity
3.739 kg
Type
reactant
Reaction Step One
Quantity
2.237 kg
Type
reactant
Reaction Step One
Quantity
37 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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